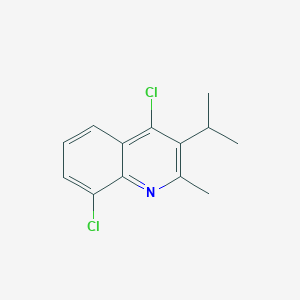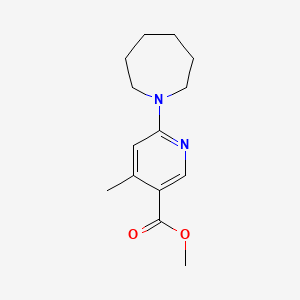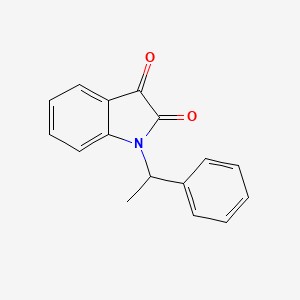
4-(Trimethylsilyl)benzhydrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethylsilyl)benzhydrol is an organic compound with the molecular formula C16H20OSi. It is a derivative of benzhydrol, where a trimethylsilyl group is attached to the benzene ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Méthodes De Préparation
4-(Trimethylsilyl)benzhydrol can be synthesized through the direct coupling of benzhydryl alcohols with organotrimethylsilanes. This transformation occurs in the presence of a substoichiometric amount of an inexpensive, commercially available aqueous tetrafluoroboric acid catalyst. The reaction conditions demonstrate good functional group tolerance to both electron-donating and electron-withdrawing substituents, and do not require the exclusion of air and moisture . Industrial production methods typically involve similar synthetic routes, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
4-(Trimethylsilyl)benzhydrol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to benzhydrol or other reduced forms.
Common reagents and conditions used in these reactions include Lewis acids such as Fe(OTf)3, FeBr2, Cu(OTf)2, and FeCl3 . Major products formed from these reactions are often functionalized diarylmethyl products, which are common structural motifs in pharmaceuticals .
Applications De Recherche Scientifique
4-(Trimethylsilyl)benzhydrol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-(Trimethylsilyl)benzhydrol exerts its effects involves the formation of stable intermediates and complexes with various reagents. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways involved include interactions with Lewis acids and bases, leading to the formation of new chemical bonds and functional groups .
Comparaison Avec Des Composés Similaires
4-(Trimethylsilyl)benzhydrol can be compared with other similar compounds, such as:
- 4-(Trifluoromethyl)benzhydrol
- 4-(Trimethylsilyl)phenylbenzhydrol
- 4-(Trimethylsilyl)phenol
- 3,4-Dichloro-4’-(trifluoromethyl)benzhydrol
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its trimethylsilyl group, which imparts specific steric and electronic properties that influence its chemical behavior and applications .
Propriétés
Numéro CAS |
17964-15-7 |
|---|---|
Formule moléculaire |
C16H20OSi |
Poids moléculaire |
256.41 g/mol |
Nom IUPAC |
phenyl-(4-trimethylsilylphenyl)methanol |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)15-11-9-14(10-12-15)16(17)13-7-5-4-6-8-13/h4-12,16-17H,1-3H3 |
Clé InChI |
YEOIHYBPKNQOKV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B11862041.png)




![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)






